molecular formula C16H22N2O4S2 B2838476 N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361829-01-6

N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2838476
CAS RN: 2361829-01-6
M. Wt: 370.48
InChI Key: FKNNYRQQIGHGJW-UHFFFAOYSA-N
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Description

N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as ESI-09, is a small molecule inhibitor of the RAC1 protein. RAC1 is a member of the Rho family of small GTPases, which are involved in regulating cellular processes such as cell motility, proliferation, and differentiation. ESI-09 has been shown to inhibit RAC1 activity in vitro and in vivo, making it a potential tool for studying the role of RAC1 in various biological processes.

Mechanism of Action

N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide inhibits RAC1 activity by binding to the switch II region of the protein, which is involved in the regulation of RAC1 activation and deactivation. By binding to this region, N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide prevents RAC1 from interacting with its downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit RAC1 activity in vitro and in vivo, leading to a variety of biochemical and physiological effects. For example, N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit cell migration and invasion, as well as to induce cell cycle arrest and apoptosis in cancer cells. N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity for RAC1. Because N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide binds specifically to the switch II region of RAC1, it does not affect the activity of other Rho family GTPases. However, one limitation of using N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several potential future directions for research involving N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the role of RAC1 in neuronal development and function. N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit RAC1 activity in the brain, suggesting that it may be a useful tool for studying the role of RAC1 in synaptic plasticity and learning and memory. Another potential future direction is the development of more potent RAC1 inhibitors based on the structure of N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. Such inhibitors could be useful for studying the role of RAC1 in various biological processes and for developing new therapies for diseases such as cancer and cardiovascular disease.

Synthesis Methods

The synthesis of N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 2-bromo-5-ethylsulfonylthiophene with methyl 4-piperidinylacetate to form N-[(5-ethylsulfonylthiophen-2-yl)methyl]-4-piperidinylacetamide. This intermediate is then reacted with prop-2-enoyl chloride to form the final product, N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been used in numerous studies to investigate the role of RAC1 in various biological processes. For example, N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been used to study the role of RAC1 in cell migration and invasion, as well as in the regulation of actin cytoskeleton dynamics. N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been used to investigate the role of RAC1 in cancer progression and metastasis.

properties

IUPAC Name

N-[(5-ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-3-14(19)18-9-7-12(8-10-18)16(20)17-11-13-5-6-15(23-13)24(21,22)4-2/h3,5-6,12H,1,4,7-11H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNNYRQQIGHGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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